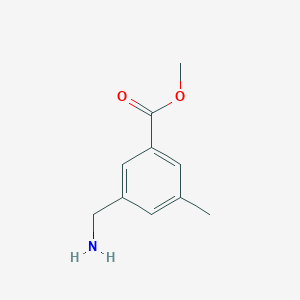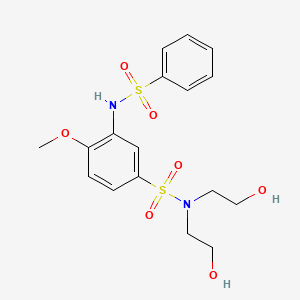![molecular formula C12H14O4 B13488530 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butanoic acid](/img/structure/B13488530.png)
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butanoic acid is an organic compound that features a benzodioxin ring fused with a butanoic acid moiety
Vorbereitungsmethoden
The synthesis of 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butanoic acid typically involves several steps. One common method includes the reaction of 1,2-dibromoethane with acetone under reflux conditions, followed by the addition of hydrazine hydrate and phenyl isothiocyanate . Industrial production methods may vary, but they generally involve similar multi-step synthetic routes with careful control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where halogen atoms are replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize the reaction outcomes .
Wissenschaftliche Forschungsanwendungen
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antibacterial properties and its ability to inhibit certain enzymes.
Wirkmechanismus
The mechanism of action of 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the compound’s ability to modulate immune responses is linked to its interaction with immune cell receptors and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butanoic acid can be compared with similar compounds such as:
- 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid
- (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)boronic acid
- 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-(naphthalen-1-yl)-1H-phenanthro[9,10-d]imidazole
These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific combination of the benzodioxin ring and butanoic acid moiety, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C12H14O4 |
|---|---|
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid |
InChI |
InChI=1S/C12H14O4/c1-2-9(12(13)14)8-3-4-10-11(7-8)16-6-5-15-10/h3-4,7,9H,2,5-6H2,1H3,(H,13,14) |
InChI-Schlüssel |
MSBBCDJBESIFOX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=CC2=C(C=C1)OCCO2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(N-methyl-3-benzenesulfonamido-4-methoxybenzenesulfonamido)ethyl]acetamide](/img/structure/B13488455.png)



![3-Amino-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B13488470.png)



![5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carbaldehyde](/img/structure/B13488492.png)
![5-[1-(Aminomethyl)pentylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13488497.png)
![2-[(Chlorocarbonyl)oxy]ethane-1-sulfonyl chloride](/img/structure/B13488510.png)
![2-{6-[3-(hydroxymethyl)phenyl]pyridin-3-yl}-N-[2-(pyridin-3-yl)ethyl]-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B13488534.png)
![2-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-4-yl]oxy-N-prop-2-ynyl-acetamide](/img/structure/B13488542.png)
![(3aR,7aR)-2-[(2-methylpropan-2-yl)oxycarbonyl]-5,5-dioxo-1,3,3a,4,6,7-hexahydrothiopyrano[3,4-c]pyrrole-7a-carboxylic acid](/img/structure/B13488544.png)
